4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the fourth position, an ethyl group at the first position, and a methoxymethyl group at the third position on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The ethyl group is introduced at the first position through an alkylation reaction using ethyl halides in the presence of a base.
Methoxymethylation: Finally, the methoxymethyl group is introduced at the third position using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-ethyl-3-(methoxymethyl)-1H-pyrazole.
Scientific Research Applications
4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-ethyl-3-methyl-1H-pyrazole: Lacks the methoxymethyl group.
4-bromo-1-methyl-3-(methoxymethyl)-1H-pyrazole: Has a methyl group instead of an ethyl group.
4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole: Contains a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution or coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-ethyl-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-3-10-4-6(8)7(9-10)5-11-2/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFBYMPSZUDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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